![molecular formula C14H10F3NO3 B2497637 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid CAS No. 339024-98-5](/img/structure/B2497637.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid" is a compound that likely shares structural similarities with pyridine derivatives known for their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. This compound, characterized by a pyridine core substituted with a trifluoromethyl group and a benzenecarboxylic acid moiety, suggests a potential for unique reactivity and interactions due to the electron-withdrawing nature of the trifluoromethyl group and the presence of the carboxylic acid functional group.
Synthesis Analysis
Synthesis routes for related compounds typically involve multi-step reactions, starting from base pyridine or benzoic acid derivatives, incorporating functional groups through reactions such as halogenation, carboxylation, and coupling reactions. For instance, reactions utilizing acetylenedicarboxylic acid esters in acetic acid have been developed for synthesizing complex pyridine derivatives (Görlitzer & Kramer, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" often features strong electron-withdrawing groups that can significantly affect the electronic distribution across the molecule. Studies such as X-ray crystallography have been used to characterize the structures of related compounds, providing insights into their conformation and molecular interactions (Lei & Wang, 2013).
Wissenschaftliche Forschungsanwendungen
Asymmetric Friedel-Crafts Reaction
The asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes is efficiently catalyzed by Sc III triflate complex of (4′ S,5′ S)-2,6-bis[4′-(triisopropylsilyl) oxymethyl-5′-phenyl-1′,3′-oxazolin-2′-yl]pyridine (pybox 3). This process usually forms 4,4-diaryl-2-oxo-butyric acid methyl esters with good yields and up to 99% enantioselectivity (Faita et al., 2010).
Potential Calcium-Channel Antagonist Activity
Compounds including 3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belong to a class of 1,4-dihydropyridines displaying calcium modulatory properties. Their structures feature specific conformations and intermolecular hydrogen bonding, which could influence their biological activity (Linden et al., 2011).
Synthesis of Functionalized Benzenes and Pyridines
1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives are prepared to provide trifluoromethyl-substituted phthalates or benzoates. This process is significant for the synthesis of 4-(trifluoromethyl)pyridinecarboxylic acids, using various dienophiles (Volle & Schlosser, 2002).
Formation of Lanthanide Coordination Polymers
Complexes of formulas Ln(pydc)(Hpydc) and Ln(pydc)(bc)(H2O) form three-dimensional frameworks with unique topologies, such as rutile and rutile-related topologies. These complexes have implications in the field of material sciences and coordination chemistry (Qin et al., 2005).
Hydrogen-Bonding Network in Crystal Structures
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, demonstrating the impact of molecular structure on the crystal packing and stability. Such insights are crucial for understanding molecular interactions in solid forms (Ye & Tanski, 2020).
Metal-Organic Framework Structure
Puckered-boat conformation hexameric water clusters in a metal-organic framework built from CuII and 1,2,4,5-benzenetetracarboxylic acid demonstrate the intricate nature of 3D network structures in coordination chemistry (Ghosh & Bharadwaj, 2004).
Eigenschaften
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-5-6-12(19)18(8-11)7-9-1-3-10(4-2-9)13(20)21/h1-6,8H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGBWWPYUSWMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
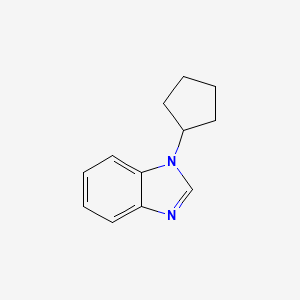
![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
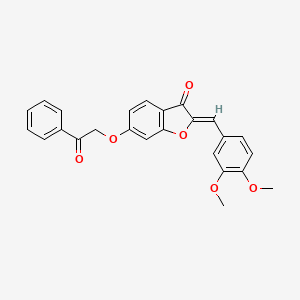
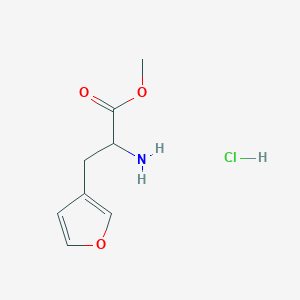
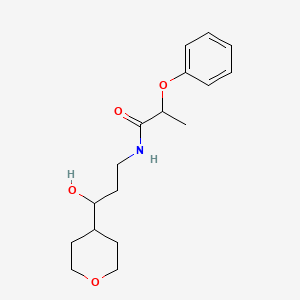
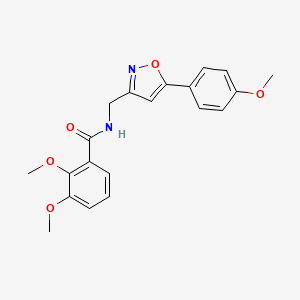
![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)